Opposite Optical Rotation and Absolute Configuration Versus (R)-Enantiomer Enables Unambiguous Identity Verification
The (S)-enantiomer (CAS 33401-74-0) exhibits a specific optical rotation of [α]²⁰/D −48±2° (c = 1% in chloroform), directly opposite in sign and clearly distinguishable from the (R)-enantiomer (CAS 72656-47-4), which shows [α]²⁰/D +51±2° under identical measurement conditions (c = 1% in chloroform) [1]. This ~99° absolute difference in specific rotation provides a straightforward, compendial-grade identity test that procurement and QC laboratories can use to confirm receipt of the correct enantiomer before committing material to a synthetic campaign. Misidentification at receipt would lead to synthesis of the wrong enantiomeric drug substance, resulting in batch rejection and significant financial loss.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | [α]²⁰/D −48±2° (c = 1% in CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer (CAS 72656-47-4): [α]²⁰/D +51±2° (c = 1% in CHCl₃) |
| Quantified Difference | Δ ≈ 99° between enantiomers; opposite sign (levorotatory vs. dextrorotatory) |
| Conditions | c = 1% in chloroform, 20°C, sodium D-line |
Why This Matters
Enables definitive incoming material identity verification by polarimetry, preventing costly mis-synthesis of the wrong drug enantiomer.
- [1] Sigma Aldrich / Chembase. (−)-(S)-3-Hydroxy-3-phenylpropionic acid ethyl ester, Product No. 56188. [α]²⁰/D −48±2° (c = 1% in chloroform). View Source
